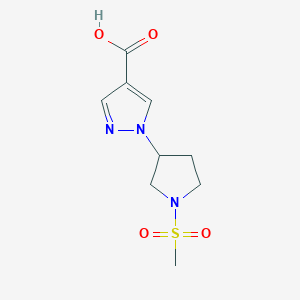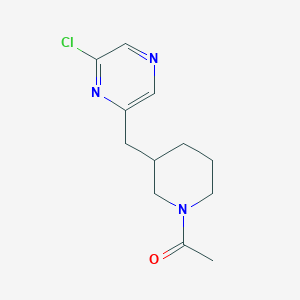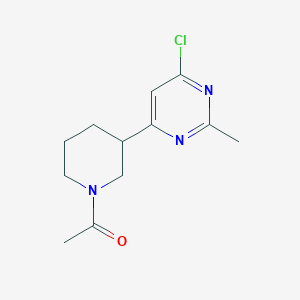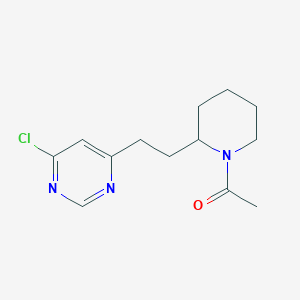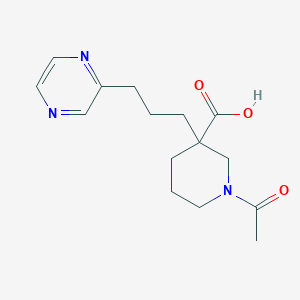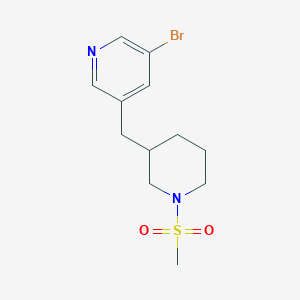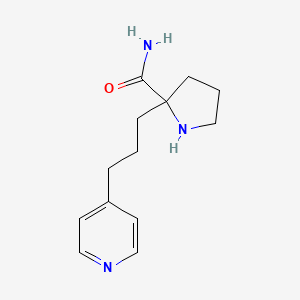
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide
Übersicht
Beschreibung
2-(3-Pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid amide (2-PPPA) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. 2-PPPA is a member of the pyrrolidine-2-carboxylic acid amide family, which has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antifungal activities. This compound has been studied extensively in the laboratory setting, and its potential uses in various scientific research applications have been explored.
Wissenschaftliche Forschungsanwendungen
Antithrombotic Activity
A study by Anselm et al. (2010) explored a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, including R1663, which is closely related to the compound . R1663 demonstrated significant factor Xa inhibitory activity, selectivity, and pharmacokinetic properties, along with ex vivo antithrombotic activity. This suggests potential applications of similar compounds in antithrombotic therapy Anselm et al., 2010.
Synthesis and Characterization
Kwiatek et al. (2017) synthesized and characterized four new pyridine amide derivatives through amide coupling. This research contributes to understanding the chemical properties and potential applications of similar pyrrolidine-2-carboxylic acid amides in various fields, such as material science or medicinal chemistry Kwiatek et al., 2017.
Cooperative Catalysis
Ishihara & Lu (2016) demonstrated the cooperative catalysis of arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) for the dehydrative condensation between carboxylic acids and amines to form amides. This method, applicable to polyconjugated carboxylic acids, underscores the potential of pyrrolidine-2-carboxylic acid amides in organic synthesis and pharmaceutical manufacturing Ishihara & Lu, 2016.
Biotransformations in Organic Synthesis
Chen et al. (2012) reported the use of pyrrolidine-2,5-dicarboxamides in biocatalytic processes involving Rhodococcus erythropolis AJ270. This study highlights the role of similar compounds in biotransformations, which could be crucial in developing new methodologies in organic synthesis Chen et al., 2012.
Chiral Derivatization in Mass Spectrometry
Kuwabara et al. (2014) evaluated prolylamidepyridines, including derivatives of pyrrolidine-2-carboxylic acid, as chiral derivatization reagents for carboxylic acids in mass spectrometry. This indicates the potential use of these compounds in analytical chemistry, particularly in chiral analysis Kuwabara et al., 2014.
Eigenschaften
IUPAC Name |
2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOZLZPQDJHDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




